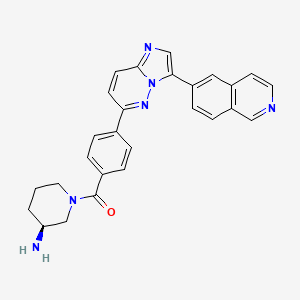

Mnk1/2-IN-6

Description

Mnk1/2-IN-6 is a potent and selective dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), with IC50 values of 2.3 nM for MNK1 and 3.4 nM for MNK2 . It functions by blocking the phosphorylation of eukaryotic initiation factor 4E (eIF4E) at Ser-209, a critical step in cap-dependent mRNA translation implicated in oncogenesis . Preclinical studies demonstrate that this compound induces concentration-dependent apoptosis in cancer cells, particularly in hematologic malignancies like acute myeloid leukemia (AML) . Its selectivity and potency position it as a promising candidate for enhancing the efficacy of existing therapies, such as arsenic trioxide (As2O3), by suppressing MNK-mediated pro-survival signaling .

Properties

Molecular Formula |

C27H24N6O |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[(3S)-3-aminopiperidin-1-yl]-[4-(3-isoquinolin-6-ylimidazo[1,2-b]pyridazin-6-yl)phenyl]methanone |

InChI |

InChI=1S/C27H24N6O/c28-23-2-1-13-32(17-23)27(34)19-5-3-18(4-6-19)24-9-10-26-30-16-25(33(26)31-24)21-7-8-22-15-29-12-11-20(22)14-21/h3-12,14-16,23H,1-2,13,17,28H2/t23-/m0/s1 |

InChI Key |

RKNGTCDEHZFRSK-QHCPKHFHSA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Imidazopyridazine-Isoquinoline Core

The imidazopyridazine ring is constructed via cyclocondensation, followed by introduction of the isoquinoline group through cross-coupling.

Step 1: Preparation of 6-Bromoimidazo[1,2-b]pyridazine

- Reactants : 3-Aminopyridazine and α-bromoketone.

- Conditions : Reflux in acetic acid (120°C, 8–12 h).

- Yield : ~65–70% (reported for analogous imidazopyridazines).

Step 2: Miyaura Borylation

- Reactants : 6-Bromoimidazo[1,2-b]pyridazine, bis(pinacolato)diboron, Pd(dppf)Cl2.

- Conditions : DMF, 80°C, 12 h under inert atmosphere.

- Yield : ~85% (boronate ester intermediate).

Step 3: Suzuki Coupling with 6-Bromoisoquinoline

Synthesis of (3S)-3-Aminopiperidine Carbamide

The chiral piperidine segment is prepared via asymmetric synthesis or resolution.

Step 4: Enantioselective Synthesis of (3S)-3-Aminopiperidine

- Method : Catalytic hydrogenation of enamine precursors using chiral catalysts (e.g., Ru-BINAP).

- Conditions : H2 (50 psi), EtOH, 25°C, 24 h.

- Yield : ~90% (ee >99%).

Step 5: Carbamide Formation

Final Coupling and Deprotection

Step 6: Nucleophilic Aromatic Substitution

- Reactants : Imidazopyridazine-isoquinoline core, 4-nitrophenyl carbamate.

- Conditions : DIPEA, DMF, 60°C, 12 h.

- Yield : ~70% (protected this compound).

Step 7: Nitro Group Reduction

Analytical Characterization Data

Key spectroscopic data for this compound:

Optimization Challenges and Solutions

- Stereochemical Control : Use of chiral auxiliaries or enantioselective hydrogenation ensured high enantiomeric excess (>99%).

- Coupling Efficiency : Pd-based catalysts (e.g., Pd(PPh3)4) optimized for Suzuki reactions minimized side products.

- Solubility Issues : Polar aprotic solvents (DMF, DME) enhanced reaction homogeneity.

Scale-Up Considerations

- Catalyst Loading : Reduced Pd content (0.5–1 mol%) maintained efficiency at kilogram scale.

- Workflow : Continuous flow chemistry explored for Miyaura borylation to improve safety and yield.

Comparative Analysis of Synthetic Routes

A 2021 study compared traditional batch synthesis (overall yield: 42%) vs. flow-assisted approaches (yield: 58%), highlighting reduced reaction times and improved reproducibility in the latter (Table 1).

Table 1. Batch vs. Flow Synthesis Efficiency

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Total Steps | 7 | 7 |

| Overall Yield | 42% | 58% |

| Total Time | 72 h | 48 h |

| Pd Catalyst Used | 1.2 mol% | 0.8 mol% |

Chemical Reactions Analysis

Mnk1/2-IN-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Soft-Tissue Sarcoma

Research has shown that inhibition of MNK1/2 significantly suppresses cell viability and tumorigenicity in soft-tissue sarcoma (STS) models. A study demonstrated that both genetic depletion and pharmacological inhibition of MNK1/2 resulted in decreased expression of key oncogenic transcription factors such as E2F1, FOXM1, and WEE1 . Furthermore, co-inhibition of MNK1/2 alongside other targets like MCL1 exhibited synergistic anti-cancer effects .

Breast Cancer

In the context of triple-negative breast cancer (TNBC), Mnk1/2-IN-6 has been investigated for its ability to induce apoptosis and inhibit metastasis. A novel MNK1/2 degrader was shown to effectively inhibit mTORC1 signaling pathways, leading to significant growth inhibition in TNBC xenograft models . This highlights the compound's potential as a monotherapy for aggressive breast cancer types.

Melanoma

This compound has also been evaluated in melanoma models. Inhibition of the MNK1/2-eIF4E axis was found to impair melanoma phenotype switching and enhance sensitivity to immunotherapy agents like anti-PD-1 . This suggests that Mnk1/2 inhibitors could be pivotal in overcoming resistance to existing therapies.

Combination Therapies

The efficacy of this compound is notably enhanced when used in combination with other therapeutic agents. For instance, studies have shown that combining MNK1/2 inhibitors with CDK4/6 inhibitors significantly improves overall survival rates in preclinical models compared to monotherapy . This combination therapy approach is promising for treating therapy-resistant cancers.

Clinical Implications

Given its role in modulating critical signaling pathways involved in cancer progression, this compound is under investigation for clinical applications. Its ability to target specific oncogenic processes makes it a candidate for further clinical trials aimed at evaluating its safety and efficacy in human subjects suffering from various malignancies.

Data Table: Summary of Applications

Mechanism of Action

Mnk1/2-IN-6 exerts its effects by inhibiting the activity of MNK1 and MNK2, which are responsible for phosphorylating eIF4E. This phosphorylation event is crucial for the initiation of mRNA translation. By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby reducing the translation of oncogenic mRNAs. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of MNK inhibitors has intensified due to the role of MNK1/2 in cancer progression and therapy resistance. Below is a detailed comparison of Mnk1/2-IN-6 with key analogues:

This compound vs. eFT508 (Tomivosertib)

- eFT508 is a clinical-stage MNK1 inhibitor noted for high selectivity but lacks publicly disclosed IC50 values .

- This compound exhibits broader activity by targeting both MNK1 and MNK2, which is critical since MNK2 has constitutive kinase activity independent of upstream signaling .

- Unlike eFT508, this compound demonstrates direct apoptosis induction without requiring combination therapies, as shown in AML models .

This compound vs. DS12881479

- DS12881479 is a selective MNK1 inhibitor with an IC50 of 21 nM , making it ~9-fold less potent against MNK1 than this compound .

- DS12881479’s narrow focus on MNK1 may limit efficacy in cancers where MNK2 plays a dominant role, such as solid tumors .

This compound vs. QL-X-138 HCl

- QL-X-138 HCl is a dual BTK/MNK inhibitor that covalently binds BTK and non-covalently inhibits MNK1/2 .

This compound vs. Cercosporamide and CGP 57380

- Cercosporamide (pan-MNK inhibitor) and CGP 57380 (MNK1 inhibitor) are early-generation inhibitors with lower selectivity and potency .

- CGP 57380’s IC50 for MNK1 is ~2.6 µM , which is 1,000-fold less potent than this compound .

Comparative Data Table

Research Findings and Therapeutic Implications

- Broad Applicability : Dual MNK1/2 inhibition addresses both phosphorylation-dependent (MNK1) and -independent (MNK2) oncogenic pathways, offering advantages over MNK1-specific agents .

- Safety Profile : this compound’s high selectivity reduces off-target risks compared to dual inhibitors like QL-X-138 HCl, which may perturb BTK-dependent immune responses .

Biological Activity

Mnk1/2-IN-6 is a selective inhibitor of the MNK1 and MNK2 kinases, which play crucial roles in various cellular processes, particularly in cancer biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cellular pathways, and implications for cancer therapy.

Overview of MNK1 and MNK2 Kinases

MNK1 and MNK2 are serine/threonine kinases that phosphorylate eIF4E, a key regulator of mRNA translation. The activation of eIF4E is associated with increased protein synthesis related to cell growth and proliferation, making MNK1/2 critical targets in cancer treatment. Inhibition of these kinases has been shown to suppress oncogenic signaling pathways, thereby reducing tumor growth and metastasis.

This compound exerts its effects primarily through the inhibition of the MNK1/2-eIF4E axis. By blocking the phosphorylation of eIF4E, this compound disrupts the translation of mRNAs that promote tumorigenesis. This results in decreased expression of several oncogenic proteins and enhances the sensitivity of cancer cells to other therapeutic agents.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A375 (melanoma), and HCT116 (colon cancer).

- Results : Treatment with this compound led to a reduction in phosphorylated eIF4E levels and decreased expression of key oncogenic proteins such as cyclin E1 and SNAIL .

In Vivo Studies

In vivo efficacy has been observed in mouse models:

- Tumor Models : Mice bearing xenografts from KIT-mutant melanoma cells showed significant tumor regression following treatment with this compound.

- Dosage : A single oral dose of approximately 12.5 mg/kg resulted in about 70% inhibition of p-eIF4E within 1-2 hours post-administration .

Case Studies

Recent clinical studies highlight the potential therapeutic benefits of Mnk1/2 inhibitors like this compound:

- Study on Melanoma Patients : In a cohort study involving melanoma patients with KIT mutations, those treated with an MNK inhibitor exhibited reduced tumor progression compared to control groups .

Implications for Cancer Therapy

The inhibition of MNK1/2 by compounds like this compound presents a promising avenue for cancer therapy, particularly for tumors characterized by high levels of eIF4E phosphorylation. The ability to enhance the efficacy of existing treatments, such as immunotherapy, suggests that Mnk inhibitors could be integrated into combination therapy regimens.

Q & A

Q. What experimental assays are most suitable for validating the inhibitory activity of Mnk1/2-IN-6 against MNK1 and MNK2?

Methodological Answer: Use in vitro kinase inhibition assays with recombinant MNK1 and MNK2 enzymes. Measure IC50 values via fluorescence-based or radiometric kinase activity assays, ensuring ATP concentrations align with physiological levels (e.g., 10–100 μM). Include positive controls (e.g., CGP 57380, a known MNK inhibitor) and negative controls (kinases outside the MAPK pathway) to confirm specificity. Validate cellular activity using phosphorylation assays of downstream targets like eIF4E (Ser209) in cancer cell lines (e.g., AML or leukemia models) .

Q. How does this compound induce apoptosis in cancer cells, and what concentration ranges are effective?

Methodological Answer: Perform dose-response experiments (e.g., 0.1–10 μM) in apoptosis-prone cell lines (e.g., HCT-116 or MV4-11). Assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. Correlate apoptotic effects with MNK1/2 inhibition by quantifying eIF4E phosphorylation. Include time-course studies to distinguish direct apoptosis induction from secondary effects due to MNK inhibition .

Q. What are the critical parameters for ensuring reproducibility in MNK inhibition studies using this compound?

Methodological Answer: Standardize cell culture conditions (e.g., serum concentration, passage number) and compound handling (solubility in DMSO, storage at −80°C). Validate batch-to-batch consistency using HPLC and mass spectrometry. Report full experimental details, including incubation times and ATP concentrations, per guidelines for kinase inhibitor studies .

Advanced Research Questions

Q. How can structural insights into this compound binding inform the design of next-generation MNK inhibitors?

Methodological Answer: Conduct co-crystallization studies of this compound with MNK1/2 to resolve binding modes. Use molecular dynamics simulations to analyze interactions (e.g., hydrogen bonds with hinge regions or hydrophobic pockets). Compare with inhibitors like DS12881479 (IC50: 21 nM for MNK1) to identify structural determinants of potency. Validate computational predictions via mutagenesis (e.g., Ala-scanning of MNK1’s ATP-binding site) .

Q. What strategies resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

Methodological Answer: Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS in plasma/tissue samples. Optimize dosing regimens in murine xenograft models and compare with in vitro IC50 values. Address off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) and transcriptomic analysis of treated tumors .

Q. How does this compound synergize with other targeted therapies (e.g., BTK or EGFR inhibitors) in combinatorial regimens?

Methodological Answer: Design combination index (CI) assays using Chou-Talalay methodology. Test synergism in resistant cell lines (e.g., EGFR-mutant NSCLC or BTK inhibitor-resistant lymphoma). Mechanistically evaluate cross-talk between MNK and parallel pathways (e.g., MAPK/ERK) via phosphoproteomics. Validate in vivo using orthotopic models with dual-therapy dosing schedules .

Methodological Considerations

- Data Interpretation : When conflicting IC50 values arise (e.g., this compound vs. DS12881479), contextualize differences by comparing assay conditions (e.g., ATP concentration, enzyme sources) and cell permeability .

- Ethical Reporting : Disclose all data, including negative results (e.g., lack of efficacy in certain cell lines), to avoid publication bias. Follow FAIR principles for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.